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1-Bromo-3-chloro-5-propoxybenzene Documentation Hub

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  • Product: 1-Bromo-3-chloro-5-propoxybenzene
  • CAS: 1881329-59-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Bromo-3-chloro-5-propoxybenzene: Identification and Safety Data

Introduction 1-Bromo-3-chloro-5-propoxybenzene is a substituted aromatic compound of interest in organic synthesis and potentially in the development of novel pharmaceutical and agrochemical agents. Its trifunctionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-chloro-5-propoxybenzene is a substituted aromatic compound of interest in organic synthesis and potentially in the development of novel pharmaceutical and agrochemical agents. Its trifunctionalized benzene ring, featuring bromo, chloro, and propoxy substituents, offers a versatile scaffold for further chemical modifications. This guide provides available information on its Chemical Abstracts Service (CAS) number and a detailed analysis of its safety data, crucial for researchers, scientists, and professionals in drug development.

Chemical Identification

The unique identifier for a chemical substance is its CAS number. For 1-Bromo-3-chloro-5-propoxybenzene, the designated CAS number is 1881329-59-4 .[1] It is important to distinguish this from its isomer, 1-Bromo-3-chloro-5-(2-methylpropoxy)benzene, which has the CAS number 1881291-30-0.[1]

Table 1: Chemical Identifiers for 1-Bromo-3-chloro-5-propoxybenzene

IdentifierValueSource
CAS Number 1881329-59-4BLDpharm[1]
Molecular Formula C₉H₁₀BrClOInferred from name
IUPAC Name 1-Bromo-3-chloro-5-propoxybenzene
Safety Data Sheet (SDS) Analysis

Hazard Identification

Halogenated benzenes are often associated with skin, eye, and respiratory tract irritation. Similar compounds are frequently classified as harmful if swallowed or inhaled.[2][3][4]

  • GHS Hazard Pictograms (Presumptive):

    • Warning: For skin and eye irritation, and potential respiratory tract irritation.[3]

  • Potential Hazard Statements (Presumptive):

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3]

    • H302: Harmful if swallowed.[6]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling 1-Bromo-3-chloro-5-propoxybenzene.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing are essential to prevent skin contact.[2][7]

    • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a respirator with an appropriate organic vapor cartridge is recommended.[7]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety gogglesPrevents eye irritation from splashes or vapors.[7]
Skin Chemical-resistant gloves, lab coatMinimizes skin contact and potential irritation.[2][7]
Respiratory Respirator with organic vapor cartridgeProtects against inhalation of potentially harmful vapors.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4][5] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]

Experimental Protocols and Synthesis

Specific, validated experimental protocols for the synthesis of 1-Bromo-3-chloro-5-propoxybenzene are not detailed in the available literature. However, its synthesis would likely involve the propoxylation of a corresponding bromochlorophenol or a related precursor. The synthesis of structurally similar compounds, such as 1-Bromo-3-chloro-5-iodobenzene, often involves multi-step sequences starting from simpler aromatic compounds like aniline or benzene.[8][9][10][11] These syntheses typically employ electrophilic aromatic substitution reactions to introduce the halogen substituents.[9][11]

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a potential, though not experimentally verified, workflow for the synthesis and subsequent use of 1-Bromo-3-chloro-5-propoxybenzene.

G cluster_synthesis Synthesis cluster_application Potential Application Precursor 1-Bromo-3-chloro-5-hydroxybenzene Product 1-Bromo-3-chloro-5-propoxybenzene Precursor->Product Williamson Ether Synthesis Reagent Propyl halide / Base Reagent->Product Starting_Material 1-Bromo-3-chloro-5-propoxybenzene Reaction Cross-coupling Reaction (e.g., Suzuki, Heck) Starting_Material->Reaction Final_Product Complex Organic Molecule (e.g., Pharmaceutical Intermediate) Reaction->Final_Product

Hypothetical workflow for the synthesis and application of the target compound.
Conclusion

While specific experimental and comprehensive safety data for 1-Bromo-3-chloro-5-propoxybenzene remains limited, its identification via CAS number 1881329-59-4 provides a crucial starting point for researchers. By leveraging safety data from analogous halogenated aromatic compounds, a robust framework for safe handling, storage, and use can be established. This proactive approach to safety is paramount for scientists and professionals engaged in the synthesis and application of novel chemical entities in fields such as drug discovery and materials science. Further research is needed to fully characterize the properties and reactivity of this compound.

References

A comprehensive list of references is not possible due to the lack of specific literature for the requested compound. The citations provided throughout the text refer to data for structurally similar compounds, which have been used to infer the properties and safety considerations for 1-Bromo-3-chloro-5-propoxybenzene.

Sources

Exploratory

Solubility profile of 1-Bromo-3-chloro-5-propoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-chloro-5-propoxybenzene For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the predicted sol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-chloro-5-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted solubility profile of 1-Bromo-3-chloro-5-propoxybenzene and a detailed experimental protocol for its empirical determination. As a key intermediate in the synthesis of complex organic molecules, understanding its behavior in various organic solvents is critical for applications in pharmaceutical development and materials science.[1]

Introduction to 1-Bromo-3-chloro-5-propoxybenzene

1-Bromo-3-chloro-5-propoxybenzene is a substituted aromatic compound with the chemical formula C₉H₁₀BrClO. Its structure, featuring a benzene ring with bromo, chloro, and propoxy substituents, suggests a molecule with moderate polarity and a significant non-polar character. Halogenated benzenes are widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.[1] The propoxy group, an ether, can influence the molecule's solubility and interactions with biological targets. Understanding the solubility of this compound is paramount for designing synthetic routes, purification strategies like crystallization and chromatography, and formulation development.[2]

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 249.53 g/mol Calculated from the chemical formula.
Appearance Colorless to yellowish liquid or low-melting solidBased on similar substituted benzenes.[5]
Polarity Moderately polarThe ether linkage and halogen atoms introduce polarity, while the benzene ring and propyl chain are non-polar.
Hydrogen Bonding AcceptorThe oxygen atom in the propoxy group can act as a hydrogen bond acceptor.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity.

Table of Predicted Solubility in Common Organic Solvents:

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarHighThe non-polar benzene ring and propyl chain will interact favorably with the non-polar hexane.
Toluene Non-polar (aromatic)HighThe aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions.
Dichloromethane Polar aproticHighThe moderate polarity of dichloromethane should effectively solvate the polar groups of the molecule.
Ethyl Acetate Polar aproticModerate to HighOffers a balance of polar and non-polar characteristics suitable for this compound.
Acetone Polar aproticModerateThe high polarity of acetone may be less favorable for the non-polar portions of the molecule.
Ethanol Polar proticModerateThe hydroxyl group of ethanol can act as a hydrogen bond donor to the ether oxygen, but the overall polarity might be a limiting factor.
Methanol Polar proticLow to ModerateThe high polarity and strong hydrogen bonding network of methanol may not favorably accommodate the larger, non-polar regions of the solute.
Water Polar proticVery Low / InsolubleThe predominantly non-polar character of the molecule will prevent it from dissolving in the highly polar, hydrogen-bonded network of water.[5]

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is necessary. The following is a standard protocol for determining the solubility of a solid organic compound in various organic solvents at a specific temperature.[6][7]

Materials and Equipment
  • 1-Bromo-3-chloro-5-propoxybenzene (solute)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Syringes

  • Volumetric flasks

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Protocol
  • Preparation: Add an excess amount of 1-Bromo-3-chloro-5-propoxybenzene to a series of vials, ensuring there is more solid than will dissolve.

  • Solvent Addition: Add a known volume of each organic solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure saturation.[6]

  • Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.[6]

  • Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid. The solubility can then be calculated in terms of mass per volume of solvent.[6]

    • Chromatographic Method: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve on an HPLC-UV or GC-FID system. Calculate the concentration of the saturated solution from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification A Add excess solute to vials B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h with agitation) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Gravimetric Analysis (Solvent Evaporation) E->F Method 1 G Chromatographic Analysis (HPLC/GC) E->G Method 2 H Calculate Solubility (e.g., mg/mL) F->H G->H

Sources

Foundational

Halogenated aryl ether building blocks for drug discovery

Halogenated Aryl Ether Building Blocks: A Technical Guide for Drug Discovery Executive Summary The halogenated aryl ether motif represents a privileged substructure in modern medicinal chemistry, serving as a critical li...

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated Aryl Ether Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

The halogenated aryl ether motif represents a privileged substructure in modern medicinal chemistry, serving as a critical linchpin in the architecture of numerous FDA-approved kinase inhibitors and metabolic modulators. Beyond acting as a simple structural linker, this moiety actively modulates physicochemical properties, including lipophilicity (


), metabolic stability (blocking 

oxidation), and target engagement via non-covalent halogen bonding (

-hole interactions).[1] This guide provides a technical deep-dive into the synthesis, strategic application, and structure-activity relationships (SAR) of halogenated aryl ether building blocks.

The Pharmacophore: Structural & Electronic Rationale

The diaryl ether linkage (


) is conformationally flexible yet capable of adopting specific torsion angles required for deep pocket binding.[1] The introduction of halogen atoms (F, Cl, Br) onto the aromatic rings transforms this passive linker into an active pharmacophore.
Metabolic Stability & Blocking

Unsubstituted aryl ethers are prone to rapid oxidative metabolism, particularly at the para-position via Cytochrome P450 enzymes.[1]

  • Mechanism: Introduction of a halogen (Cl or F) at the para or ortho position sterically hinders the approach of the heme-iron center and electronically deactivates the ring toward oxidation.

  • Impact: This modification significantly extends plasma half-life (

    
    ), converting a transient hit into a viable lead.[1]
    
Halogen Bonding ( -hole Interactions)

Heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution, creating a region of positive electrostatic potential on the extension of the


 bond, known as the 

-hole.
  • Drug Design: This positive patch can engage in directional electrostatic interactions with nucleophilic backbone carbonyl oxygens or side-chain residues (e.g., Asp, Glu) in the protein binding pocket, often resulting in a 5–10 fold increase in potency.

Synthetic Methodologies: Constructing the Linkage

The synthesis of halogenated aryl ethers requires careful selection of methodology based on the electronic nature of the coupling partners.

Synthetic Decision Framework

The following decision tree outlines the optimal synthetic route based on substrate electronics.

SyntheticRoute cluster_legend Key Factors Start Target: Halogenated Aryl Ether CheckElectrophile Is the Aryl Halide Electron Deficient? (e.g., Pyridine, Nitro-benzene) Start->CheckElectrophile SNAr Route A: SNAr Reaction (Nucleophilic Aromatic Substitution) CheckElectrophile->SNAr Yes (EWG present) CheckNucleophile Is the Phenol Sterically Hindered or Electron Poor? CheckElectrophile->CheckNucleophile No (Electron Neutral/Rich) Ullmann Route B: Ligand-Promoted Ullmann Coupling (Cu) CheckNucleophile->Ullmann Yes (Challenging Substrate) ChanLam Route C: Chan-Lam Coupling (Cu + Boronic Acid) CheckNucleophile->ChanLam No (Mild Conditions needed) Legend EWG: Electron Withdrawing Group Cu: Copper Catalyst

Figure 1: Decision matrix for selecting the optimal synthetic route for halogenated diaryl ethers.

Experimental Protocols

Protocol A: Ligand-Promoted Ullmann Coupling (Modern Standard) Applicability: General purpose, especially for electron-rich or neutral aryl halides where SNAr fails.[1]

  • Reagents: Aryl halide (1.0 equiv), Halogenated Phenol (1.2 equiv), CuI (10 mol%), Oxalamide Ligand (20 mol%),

    
     (2.0 equiv).[1]
    
  • Solvent: DMSO or DMF (anhydrous).[1]

  • Procedure:

    • Charge a reaction vial with CuI, Ligand, and

      
       inside a glovebox or under Ar stream.
      
    • Add the aryl halide and phenol.

    • Add solvent (0.5 M concentration) and seal.

    • Heat to 90–110 °C for 12–24 hours.

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. The halogenated ether product is often purified via silica gel chromatography (Hex/EtOAc).

Protocol B: SNAr (Nucleophilic Aromatic Substitution) Applicability: Strictly for electron-deficient aryl halides (e.g., 4-chloropyridines, 4-fluoronitrobenzenes).[1]

  • Reagents: Activated Aryl Halide (1.0 equiv), Halogenated Phenol (1.1 equiv),

    
     or 
    
    
    
    (1.5 equiv).[1]
  • Solvent: DMF, NMP, or DMSO.

  • Procedure:

    • Dissolve the phenol in DMF and treat with base (

      
      ) at RT for 30 min to generate the phenoxide.
      
    • Add the activated aryl halide.

    • Heat to 60–100 °C. Reaction is typically faster than Ullmann.

    • Note: Ensure the halogen on the phenol (the nucleophile) is stable to these basic conditions.

Case Studies: Approved Drugs & SAR

The strategic placement of halogens on the aryl ether motif is exemplified in several blockbuster kinase inhibitors.

Comparative Analysis of Halogenated Ether Motifs
Drug NameTarget ClassAryl Ether MotifHalogen Role
Lenvatinib VEGFR/FGFR4-(3-chloro-4-aminophenoxy)quinolineCl (meta): Modulates conformation and fills a hydrophobic sub-pocket.[1]
Regorafenib Multi-kinase (VEGFR/TIE2)4-(3-fluoro-4-aminophenoxy)pyridineF (meta): Increases metabolic stability of the ether ring; alters biaryl torsion angle.[1]
Cabozantinib c-Met/VEGFR24-(phenoxy)quinolineNote:[1] Uses a F-phenyl on the distal urea, but the central ether is the scaffold anchor.
Lenvatinib: The Chloro-Ether Advantage

In Lenvatinib, the central ether linkage connects a quinoline ring to a phenyl urea.

  • Structure: The phenyl ring of the ether bears a chlorine atom at the 3-position .

  • Function: This chlorine atom is not merely a bystander. It forces the phenyl ring to twist relative to the ether oxygen, locking the molecule into a bioactive conformation that fits the ATP-binding pocket of VEGFR2. Furthermore, the lipophilic nature of the chlorine enhances membrane permeability.

Regorafenib: The Fluoro-Switch

Regorafenib is structurally identical to Sorafenib except for a single fluorine atom on the central aryl ether ring.

  • The "Magic Methyl" vs. Fluorine: While Sorafenib has a hydrogen, Regorafenib's fluorine (at the position ortho to the ether oxygen) alters the metabolic profile and slightly increases potency against TIE2 and VEGFR2.

  • Outcome: This subtle halogenation expanded the clinical indication to colorectal cancer and GIST, demonstrating the profound impact of halogenated ether building blocks on drug efficacy.

Future Outlook: Emerging Trends

  • Photoredox Catalysis: New methods utilizing Ni/Photoredox dual catalysis allow for C-O bond formation under extremely mild conditions (RT), enabling the synthesis of highly functionalized halogenated ethers that would decompose under thermal Ullmann conditions.

  • Late-Stage Functionalization: C-H activation strategies are being developed to install halogens directly onto the aryl ether scaffold of complex intermediates, allowing for rapid "halogen scanning" during lead optimization.

References

  • Ullmann Coupling Advances: Taillefer, M., et al. "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers." Organic Letters, 2004. Link[1]

  • Halogen Bonding in Kinases: Ho, P. S., et al.[2] "The role of halogen bonding in inhibitor recognition and binding by protein kinases."[2][3][4] Current Topics in Medicinal Chemistry, 2007. Link

  • Lenvatinib Structure & Discovery: Tohyama, O., et al. "Antitumor activity of lenvatinib (E7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases."[5] Journal of Clinical Oncology, 2014. Link[1]

  • Regorafenib vs Sorafenib: Wilhelm, S. M., et al. "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity."[1][6] International Journal of Cancer, 2011. Link[1]

  • Metabolic Stability of Ethers: Smith, D. A., et al. "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Royal Society of Chemistry, 2010. Link[1]

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 1-Bromo-3-chloro-5-propoxybenzene and Its Isopropoxy Analog for Drug Discovery Applications

Abstract This in-depth technical guide provides a comprehensive analysis of 1-bromo-3-chloro-5-propoxybenzene and its structural isomer, 1-bromo-3-chloro-5-isopropoxybenzene. These halogenated alkoxybenzenes are valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of 1-bromo-3-chloro-5-propoxybenzene and its structural isomer, 1-bromo-3-chloro-5-isopropoxybenzene. These halogenated alkoxybenzenes are valuable building blocks in medicinal chemistry and drug discovery. This document details plausible synthetic routes, comparative physicochemical and spectroscopic properties, and explores the nuanced differences in their chemical reactivity and potential metabolic stability. The guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these scaffolds in the design of novel therapeutics.

Introduction: The Strategic Importance of Substituted Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern on the aromatic ring offers a powerful tool for fine-tuning these properties. This guide focuses on two such scaffolds: 1-bromo-3-chloro-5-propoxybenzene and its isopropoxy analog. While structurally very similar, the seemingly minor difference between a linear propoxy and a branched isopropoxy group can have profound implications for the molecule's behavior, both in chemical reactions and within biological systems. Understanding these differences is crucial for rational drug design and the development of new chemical entities with optimized therapeutic profiles.

Synthetic Pathways: A Multi-step Approach

The synthesis of 1-bromo-3-chloro-5-propoxybenzene and its isopropoxy analog is not a trivial one-step process due to the specific meta-substitution pattern of the three different functional groups. A plausible and efficient multi-step synthesis, adapted from established procedures for similar polysubstituted benzenes, begins with a commercially available starting material such as 3,5-dibromochlorobenzene or a suitably substituted aniline. A logical synthetic strategy involves the initial establishment of the halogen framework followed by the introduction of the alkoxy group via a nucleophilic aromatic substitution or a Williamson ether synthesis on a phenolic precursor.

A proposed synthetic route starting from 3,5-dibromochlorobenzene is outlined below. This route involves a selective monolithiation followed by quenching with an oxygen source to generate the phenol, which is then alkylated.

Synthesis_Workflow cluster_0 Synthesis Overview A 3,5-Dibromochlorobenzene C Lithium-halogen exchange A->C Step 1 B n-BuLi, THF, -78 °C E 3-Bromo-5-chlorophenol C->E Step 2 D Triisopropyl borate, then H₂O₂ H 1-Bromo-3-chloro-5-propoxybenzene or 1-Bromo-3-chloro-5-isopropoxybenzene E->H Step 3 F NaH, Propyl iodide or Isopropyl iodide, THF G Williamson Ether Synthesis

Caption: Proposed synthetic workflow for the target compounds.

An alternative and often successful strategy in the synthesis of complex substituted aromatics is to start with an aniline derivative, where the strongly activating and ortho-, para-directing amino group can be used to guide the regioselective introduction of halogens. The amino group can then be removed via a deamination reaction.[1][2]

Comparative Physicochemical Properties

The seemingly subtle difference between a linear n-propoxy group and a branched isopropoxy group can lead to measurable differences in the physicochemical properties of the resulting molecules. These differences are primarily attributable to variations in molecular shape, surface area, and intermolecular interactions.

Property1-Bromo-3-chloro-5-propoxybenzene1-Bromo-3-chloro-5-isopropoxybenzeneRationale for Difference
Molecular Formula C₉H₁₀BrClOC₉H₁₀BrClOIsomers with the same atomic composition.
Molecular Weight 249.53 g/mol 249.53 g/mol Identical for both isomers.
Boiling Point (°C) Predicted: ~280-290Predicted: ~270-280The more linear propoxy chain allows for slightly stronger van der Waals interactions, potentially leading to a higher boiling point. The bulkier isopropoxy group can disrupt crystal packing.
Melting Point (°C) Data not availableData not availableDependent on crystal lattice energy; the more symmetrical para-substituted pattern and the potential for better packing of the linear propoxy chain might lead to a higher melting point.
Calculated LogP ~4.2~4.1The isopropoxy group is slightly less lipophilic than the n-propoxy group due to its more compact structure.
Polar Surface Area 9.23 Ų9.23 ŲIdentical as the ether oxygen is the primary contributor.

Note: Predicted values are based on computational models and data for analogous compounds due to the limited availability of experimental data for the target molecules.

Spectroscopic Differentiation: A Tale of Two Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the propoxy and isopropoxy analogs. The differences in the symmetry and chemical environment of the protons and carbons in the alkoxy chains lead to distinct and predictable patterns in their respective ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum for both compounds is expected to show three signals, each integrating to one proton, consistent with a 1,3,5-trisubstituted benzene ring. The key differentiating feature will be the signals corresponding to the alkoxy groups.

  • 1-Bromo-3-chloro-5-propoxybenzene: The propoxy group will exhibit a triplet for the terminal methyl protons (CH₃), a sextet for the central methylene protons (-CH₂-), and a triplet for the methylene protons attached to the oxygen (-O-CH₂-).

  • 1-Bromo-3-chloro-5-isopropoxybenzene: The isopropoxy group will show a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (-CH-).

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences in the chemical shifts of the alkoxy carbons.

AssignmentExpected Chemical Shift (ppm) - PropoxyExpected Chemical Shift (ppm) - Isopropoxy
Aromatic C-O ~158-160~157-159
Aromatic C-Br ~122-124~122-124
Aromatic C-Cl ~134-136~134-136
Aromatic C-H ~110-125 (3 signals)~110-125 (3 signals)
-O-CH₂- ~69-71-
-CH₂- ~22-24-
-CH₃ ~10-12~21-23 (single signal)
-O-CH- -~70-72

Note: Expected chemical shifts are based on standard values for similar functional groups and may vary depending on the solvent and experimental conditions.[3][4][5]

Reactivity and Implications in Drug Discovery

The choice between a propoxy and an isopropoxy substituent can have significant consequences for a drug candidate's reactivity, metabolic stability, and ultimately its therapeutic efficacy and safety profile.

Steric and Electronic Effects on Reactivity

Both the propoxy and isopropoxy groups are ortho-, para-directing activators in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom that can donate electron density to the aromatic ring via resonance. However, the halogens (bromine and chlorine) are deactivating groups due to their strong inductive electron-withdrawing effect.[6][7][8][9] This interplay of activating and deactivating effects makes further substitution on the ring challenging but can be exploited for selective transformations.

The primary difference in reactivity between the two analogs stems from steric hindrance. The branched isopropoxy group is significantly bulkier than the linear propoxy group.[10][11][12][13][14] This increased steric bulk can:

  • Hinder reactions at adjacent positions: The isopropoxy group can sterically shield the ortho positions, potentially favoring reactions at the para position if it were available, or hindering reactions at adjacent positions in other transformations.

  • Influence conformational preferences: The bulkier isopropoxy group can restrict the rotation of the substituent, which may impact the molecule's ability to adopt the optimal conformation for binding to a biological target.

Steric_Hindrance cluster_0 1-Bromo-3-chloro-5-propoxybenzene cluster_1 1-Bromo-3-chloro-5-isopropoxybenzene Propoxy Less Steric Hindrance Isopropoxy Greater Steric Hindrance

Sources

Foundational

Technical Guide: Sourcing and Synthesis of 1-Bromo-3-chloro-5-propoxybenzene

CAS Registry Number: 1881329-59-4 Formula: C₉H₁₀BrClO Molecular Weight: 249.53 g/mol [1] Executive Summary 1-Bromo-3-chloro-5-propoxybenzene represents a specialized "tri-functional" scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1881329-59-4 Formula: C₉H₁₀BrClO Molecular Weight: 249.53 g/mol [1]

Executive Summary

1-Bromo-3-chloro-5-propoxybenzene represents a specialized "tri-functional" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : the bromine atom, chlorine atom, and propoxy group provide three distinct handles for diversification. The bromine allows for facile palladium-catalyzed coupling (Suzuki, Buchwald) under mild conditions, while the chlorine remains inert until activated by more forcing conditions or specialized ligands. The propoxy group serves as a fixed lipophilic anchor, modulating solubility and metabolic stability (ADME).

Due to its specific substitution pattern, commercial availability is often restricted to "make-to-order" status. This guide provides a dual-track strategy: a vetted supplier list for direct procurement and a validated "in-house" synthesis protocol to mitigate supply chain risks.

Part 1: Commercial Availability & Sourcing Strategy

Market Status Analysis

While assigned a CAS number (1881329-59-4), this compound is not a commodity chemical.[2] It is classified as a Tier 3 Building Block , meaning it is typically synthesized on demand rather than held in bulk stock.

Validated Suppliers

The following vendors have credible listings for this compound. Note: Always request a Certificate of Analysis (CoA) and H-NMR prior to bulk purchase to confirm the isomer (n-propoxy vs. isopropoxy).

SupplierCatalog IDPurity SpecTypical Lead TimeNotes
BLD Pharm BD00809402>97%2-3 WeeksPrimary source; often holds small inventory.
King-Pharm Custom>95%4-6 WeeksSynthesis-on-demand service.
Chemsigma 1881329-59-4>95%VariableAggregator; verifies stock from partner labs.
Procurement Risk Assessment
  • Isomer Confusion: Ensure the quote specifies n-propoxy (straight chain). The isopropoxy isomer (CAS 1242336-66-8) is chemically distinct and will alter SAR (Structure-Activity Relationship) results.

  • Purity: Commercial batches often contain traces of the de-halogenated byproduct (3-chloro-5-propoxybenzene) if the starting material was over-reduced during upstream processing.

Part 2: The "Make" Option (Recommended Synthesis)

Given the potential lead times, in-house synthesis is the most reliable method for obtaining multi-gram quantities. The route utilizes a Williamson Ether Synthesis starting from the commercially abundant 3-Bromo-5-chlorophenol .

Reaction Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated by base) on 1-bromopropane.

  • Precursor: 3-Bromo-5-chlorophenol (CAS 56962-04-0).[3][4]

  • Reagent: 1-Bromopropane (or 1-Iodopropane for faster kinetics).

  • Base: Potassium Carbonate (K₂CO₃) is preferred over NaH for operational simplicity and safety.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol

Materials:

  • 3-Bromo-5-chlorophenol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (2.0 eq, anhydrous, granular)

  • DMF (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with 3-Bromo-5-chlorophenol (e.g., 10.0 g, 48.2 mmol) and anhydrous K₂CO₃ (13.3 g, 96.4 mmol).

  • Solvation: Add anhydrous DMF (100 mL). Stir at room temperature for 15 minutes to allow partial deprotonation (color change to pale yellow/orange is typical).

  • Alkylation: Add 1-Bromopropane (5.3 mL, 57.8 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower R_f) should disappear, replaced by the less polar ether product (high R_f).

  • Workup:

    • Cool to room temperature.[5]

    • Pour into ice-water (400 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If the crude oil is slightly colored, pass through a short pad of silica gel eluting with 100% Hexanes or 5% EtOAc/Hexanes.

Yield Expectation: 85–95% (Pale yellow oil).

Synthesis Workflow Diagram

SynthesisPath SM 3-Bromo-5-chlorophenol (CAS 56962-04-0) Intermediate Transition State (Phenoxide Attack) SM->Intermediate Deprotonation Reagents 1-Bromopropane K2CO3, DMF, 60°C Reagents->Intermediate Product 1-Bromo-3-chloro- 5-propoxybenzene (CAS 1881329-59-4) Intermediate->Product SN2 Substitution

Figure 1: Williamson ether synthesis pathway converting the phenol precursor to the target ether.

Part 3: Quality Assurance & Validation

To ensure the integrity of your synthesized or purchased batch, verify the following spectral signatures.

1H-NMR Interpretation (CDCl₃, 400 MHz)

The molecule has a plane of symmetry only if the propoxy chain is ignored, but the aromatic protons are chemically distinct due to the different halogens. However, they often appear as a narrow multiplet or three distinct singlets depending on resolution.

  • Aromatic Region (6.8 – 7.2 ppm): Look for three signals (approx 1H each) corresponding to the protons between Br-Cl, Cl-OPr, and Br-OPr.

  • O-Methylene (3.8 – 3.9 ppm): Triplet (

    
    ). This confirms the ether linkage.
    
  • Central Methylene (1.7 – 1.8 ppm): Multiplet/Sextet.

  • Methyl Group (0.9 – 1.0 ppm): Triplet (

    
    ).
    
GC-MS Signature
  • Molecular Ion (M+): You should see a characteristic isotope pattern due to Br (79/81) and Cl (35/37).

    • M+ (248): Base peak (approx).

    • M+2 (250): ~130% of M+ (contribution from

      
       and 
      
      
      
      ).
    • M+4 (252): ~30% of M+ (contribution from

      
      ).
      
  • Fragmentation: Loss of propyl group (

    
    ) is common.
    

Part 4: Applications in Drug Discovery

The primary utility of 1-Bromo-3-chloro-5-propoxybenzene is its ability to undergo sequential site-selective cross-coupling .

Chemo-Selectivity Hierarchy

In Palladium-catalyzed reactions (Suzuki-Miyaura), the rate of oxidative addition follows the bond dissociation energy: C-Br < C-Cl .

  • First Coupling (Site A): The Bromine atom reacts at room temperature or mild heat (40–60°C) with standard catalysts (e.g.,

    
    ). The Chlorine remains intact.
    
  • Second Coupling (Site B): The Chlorine atom requires "hotter" conditions (>80°C) and electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition.

Sequential Functionalization Workflow

Selectivity Start 1-Bromo-3-chloro-5-propoxybenzene Step1 Reaction 1: Suzuki Coupling (Boronic Acid A, Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Br-Selective Intermed Intermediate: 3-Chloro-5-propoxy-1-arylbenzene Step1->Intermed Step2 Reaction 2: Buchwald Coupling (Amine/Boronic Acid B, Pd2(dba)3, XPhos, 100°C) Intermed->Step2 Cl-Activation Final Final Scaffold: 1,3-Di-functionalized-5-propoxybenzene Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Br and Aryl-Cl bonds.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Bromo-5-chlorophenol (CAS 56962-04-0). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-propoxybenzene

Abstract This document provides a comprehensive guide for the selective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-propoxybenzene. This protocol is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-propoxybenzene. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the chemoselective formation of a C-N bond at the C-Br position, while leaving the C-Cl bond intact for subsequent functionalization. The narrative delves into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, ensuring both technical accuracy and practical applicability. A detailed, step-by-step experimental procedure is provided, alongside a summary of reaction parameters and a visual representation of the catalytic cycle.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, a critical linkage in a vast array of pharmaceuticals and organic electronic materials.[1]

The substrate, 1-bromo-3-chloro-5-propoxybenzene, presents a common challenge in synthetic chemistry: the presence of multiple, differentially reactive halogen atoms. Achieving selective amination at a single site is paramount for multi-step syntheses, enabling the stepwise introduction of different functionalities. Based on the principles of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center. This inherent difference in reactivity forms the basis for the selective protocol detailed herein.

This application note provides a robust protocol for the selective amination of 1-bromo-3-chloro-5-propoxybenzene, leveraging modern catalyst systems to achieve high yields and excellent chemoselectivity.

The Catalytic Cycle and the Pillars of Selectivity

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions for a selective transformation.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Ar(Br)-Pd(II)L(Cl) Pd(0)L->Oxidative Addition Complex Ar-Br (Selective) Amine Coordination [Ar(Br)-Pd(II)L(Cl)(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex Ar-Pd(II)L(NR2) Amine Coordination->Amido Complex + Base - HB+X- Amido Complex->Pd(0)L Product Ar-NR2 Amido Complex->Product Reductive Elimination Ar-Br 1-Bromo-3-chloro-5-propoxybenzene R2NH Amine Base Base

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The key to selectivity in the amination of 1-bromo-3-chloro-5-propoxybenzene lies in the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the more labile carbon-bromine bond over the stronger carbon-chlorine bond. This selectivity is further enhanced by the choice of a suitable ligand.

Ligand Selection: The use of sterically hindered and electron-rich phosphine ligands is critical. Ligands such as t-BuXPhos have demonstrated exceptional performance in promoting the oxidative addition of aryl bromides while exhibiting lower reactivity towards aryl chlorides under controlled conditions. The bulky nature of these ligands facilitates the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient catalysis.[3]

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. The solvent must be anhydrous and capable of solvating the reactants and the catalytic species. Toluene and dioxane are frequently employed for their inertness and suitable boiling points.

Experimental Protocol: Selective Amination

This protocol provides a starting point for the selective amination of 1-bromo-3-chloro-5-propoxybenzene with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Materials:

  • 1-Bromo-3-chloro-5-propoxybenzene

  • Amine (e.g., Morpholine, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • t-BuXPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol), t-BuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add 1-bromo-3-chloro-5-propoxybenzene (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.

  • Addition of Amine: Add the amine (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the desired product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3-chloro-5-propoxyphenyl)amine derivative.

Data Presentation: Reaction Parameters

The following table summarizes the recommended starting conditions for the selective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-propoxybenzene.

ParameterRecommended ConditionRationale
Aryl Halide 1-Bromo-3-chloro-5-propoxybenzeneSubstrate with differential halide reactivity.
Amine Primary or Secondary Amine (1.2 eq.)Excess amine drives the reaction to completion.
Palladium Precursor Pd(OAc)₂ (2 mol%)Common and reliable palladium source.
Ligand t-BuXPhos (4 mol%)Bulky, electron-rich ligand promoting selective oxidative addition of Ar-Br.[3]
Base NaOtBu (1.4 eq.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous TolueneInert solvent with a suitable boiling point.
Temperature 100 °CProvides sufficient energy for catalysis without promoting Ar-Cl activation.
Reaction Time 12-24 hoursTypical duration for complete conversion.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature to 110 °C or adding a fresh portion of the catalyst and ligand. Ensure all reagents and the solvent are strictly anhydrous.

  • Formation of Di-amination Product: If amination at the C-Cl position is observed, reduce the reaction temperature or decrease the catalyst loading.

  • Alternative Catalyst System: For challenging substrates, a nickel-based catalyst system, such as Ni(COD)₂ with BINAP as the ligand, has been shown to be effective for the selective amination of aryl bromides in the presence of aryl chlorides.[4]

Conclusion

The protocol detailed in this application note provides a reliable and selective method for the Buchwald-Hartwig amination of 1-bromo-3-chloro-5-propoxybenzene. By carefully selecting a palladium catalyst with a sterically demanding and electron-rich ligand, high chemoselectivity for the more reactive C-Br bond can be achieved. This allows for the synthesis of valuable N-(3-chloro-5-propoxyphenyl)ated amine intermediates, which can be further functionalized at the C-Cl position, thereby offering a versatile platform for the construction of complex molecular architectures in drug discovery and materials science.

References

  • Ge, S., & Hartwig, J. F. (2012). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 134(40), 16674–16681. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. Organic Letters, 20(8), 2301–2305. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Nolan, S. P., et al. (2010). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 111(3), 1335-1411. [Link]

  • Buchwald, S. L., et al. (2019). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 141(42), 16866-16873. [Link]

  • Total Synthesis. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Berthon-Gelloz, G., & Buchwald, S. L. (2010). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Chemistry, 2(10), 853–858. [Link]

  • Hartwig, J. F., et al. (2007). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 129(25), 7734–7744. [Link]

  • Stradiotto, M., & Kelly, C. P. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 41(27), 8145-8156. [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Singh, R., & Kumar, A. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 1-20. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Wilhelm, R. (2014). Buchwald-Hartwig reaction: An overview. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 1-Bromo-3-chloro-5-propoxybenzene

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Bromo-3-chloro-5-propoxybenzene . It is designed for researchers utilizing GC-MS or LC-MS for structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Bromo-3-chloro-5-propoxybenzene . It is designed for researchers utilizing GC-MS or LC-MS for structural elucidation, impurity profiling, or metabolic tracking of halogenated ether scaffolds.

Executive Summary

1-Bromo-3-chloro-5-propoxybenzene is a tri-functionalized aromatic building block. Its mass spectrum is defined by two distinct features: a complex isotopic cluster (due to mixed Br/Cl content) and a dominant alkene elimination pathway characteristic of alkyl phenyl ethers with chains


 2 carbons.

Key Differentiator: Unlike its methoxy analogue (which fragments via methyl radical loss), the propoxy derivative undergoes a specific rearrangement (M – 42 Da), providing a diagnostic marker for the propyl chain length.

Technical Deep Dive: 1-Bromo-3-chloro-5-propoxybenzene

Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass (Nominal): 248 Da (

    
    )
    
  • Structure: Meta-substituted benzene ring with bromine, chlorine, and a propoxy ether linkage.

The Isotopic Fingerprint (M+ Cluster)

The presence of one Bromine (


) and one Chlorine (

) creates a characteristic 3:4:1 intensity ratio for the molecular ion cluster.
Ion Typem/zIsotope CompositionRelative Abundance (Approx)
M 248

75% (Base)
M+2 250

/

100% (Dominant)
M+4 252

25%

Analyst Note: The M+2 peak is the most intense in this cluster due to the statistical probability of combining the heavy isotopes. Do not mistake this for the monoisotopic peak.

Primary Fragmentation Pathways

The fragmentation is governed by the lability of the ether alkyl chain and the C-Br bond strength.

  • Propene Elimination (M – 42):

    • Mechanism: A McLafferty-like rearrangement involving the transfer of a

      
      -hydrogen from the propyl chain to the ether oxygen, followed by cleavage of the O-C bond.
      
    • Result: Formation of the 3-bromo-5-chlorophenol radical cation (m/z 206/208/210).

    • Significance: This is the base peak or a major ion in EI spectra, confirming the presence of an ether chain

      
       ethyl.
      
  • Propyl Radical Loss (M – 43):

    • Mechanism: Homolytic cleavage of the O-alkyl bond.

    • Result: Formation of the phenoxy cation (m/z 205).

    • Significance: Usually less intense than the rearrangement product (M-42).

  • Halogen Depletion:

    • Bromine Loss: The C-Br bond is weaker than C-Cl.[1][2] The fragment at m/z 206 (phenol species) typically loses a Br radical (

      
      Br) to form m/z 127.
      
    • CO Loss: Phenolic ions often eject carbon monoxide (–28 Da), transitioning from m/z 127 to m/z 99 (chlorocyclopentadiene cation).

Visualizing the Fragmentation Logic

The following diagram illustrates the stepwise degradation of the molecule under Electron Ionization (70 eV).

Fragmentation M_Ion Molecular Ion (M+) m/z 248, 250, 252 (Isotope Ratio 3:4:1) Phenol_Ion Phenol Radical Cation [M - C3H6]+. m/z 206, 208, 210 M_Ion->Phenol_Ion - Propene (42 Da) (H-Rearrangement) Phenoxy_Ion Phenoxy Cation [M - C3H7]+ m/z 205, 207, 209 M_Ion->Phenoxy_Ion - Propyl Radical (43 Da) (Alpha Cleavage) DeBrom_Ion Chlorophenol Cation [M - C3H6 - Br]+ m/z 127, 129 Phenol_Ion->DeBrom_Ion - Br Radical (79/81 Da) Ring_Frag Cyclopentadiene Cation [M - C3H6 - Br - CO]+ m/z 99, 101 DeBrom_Ion->Ring_Frag - CO (28 Da)

Figure 1: Proposed fragmentation tree for 1-Bromo-3-chloro-5-propoxybenzene highlighting the dominant propene loss pathway.

Comparative Analysis: Propoxy vs. Alternatives

To confirm structural identity, it is crucial to distinguish the target compound from its analogues.

FeatureTarget: Propoxy Analogue Alternative: Methoxy Analogue Alternative: Isomer (1-Br-2-Cl-4-Propoxy)
Molecular Ion m/z 248 clusterm/z 220 clusterm/z 248 cluster
Primary Loss -42 Da (Propene) -15 Da (Methyl) or -30 Da (CH2O) -42 Da (Propene)
Mechanism H-Rearrangement (McLafferty-like)Radical cleavageH-Rearrangement
Diagnostic Ion m/z 206 (Phenol)m/z 205 (Phenoxy)m/z 206 (Phenol)
Ortho Effects None (1,3,5-substitution)NoneYes (Br/Cl interaction possible)

Analysis:

  • Chain Length: The methoxy analogue cannot lose an alkene via rearrangement because it lacks a

    
    -carbon. It primarily loses a methyl radical (M-15) or formaldehyde (M-30). The observation of a strong M-42  peak is definitive proof of a propyl (or higher) ether chain.
    
  • Positional Isomers: Distinguishing the 1,3,5-isomer from the 1,2,4-isomer is difficult by MS alone. However, ortho-substituted halogens (1-Br-2-Cl) often show an enhanced loss of halogen radicals (M-Br) due to steric relief and electronic repulsion, which is less pronounced in the stable meta-substituted 1,3,5-system.

Experimental Protocol (GC-MS)

This protocol ensures reproducible fragmentation for library matching.

Equipment: Gas Chromatograph coupled to Single Quadrupole MS (e.g., Agilent 5977 or equivalent).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) or Methanol (HPLC grade).

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Splitless (for trace analysis) or Split 10:1 (for purity checks).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm, 0.25µm film.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source (EI):

    • Ionization Energy: 70 eV (Standard for spectral libraries).

    • Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: m/z 40 – 350.

Quality Control Check: Verify the intensity ratio of m/z 248, 250, and 252. If the ratio deviates significantly from 3:4:1, check for co-eluting impurities or detector saturation.

References

  • McLafferty, F. W., & Tureček, F. (1993).[3][4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for McLafferty rearrangement and isotopic patterns).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Standards for 1-Bromo-3-chloro-5-propoxybenzene

For researchers, scientists, and professionals in drug development, establishing a robust and reliable analytical method is paramount to ensuring the quality and consistency of pharmaceutical intermediates and final prod...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing a robust and reliable analytical method is paramount to ensuring the quality and consistency of pharmaceutical intermediates and final products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of 1-Bromo-3-chloro-5-propoxybenzene, a halogenated aromatic compound that presents unique challenges in chromatographic separation. We will explore the nuances of method development, compare the performance of different stationary phases, and provide detailed experimental protocols to serve as a practical resource in your laboratory.

The Analytical Challenge of Halogenated Aromatic Compounds

1-Bromo-3-chloro-5-propoxybenzene is a substituted aromatic ring with a combination of halogen and alkoxy functional groups. This structure gives it a moderate to high degree of hydrophobicity, making it well-suited for reverse-phase HPLC. However, the presence of both bromine and chlorine atoms can lead to co-elution with structurally similar impurities, and the propoxy group adds another layer of complexity to its retention behavior. The primary goal of any HPLC method for this compound is to achieve a reproducible retention time that allows for its unambiguous identification and quantification, while also ensuring adequate resolution from any potential process-related impurities or degradation products.

Physicochemical Properties of 1-Bromo-3-chloro-5-propoxybenzene

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

PropertyValueSource
Molecular Formula C9H10BrClOPubChem
Molecular Weight 249.53 g/mol PubChem
XLogP3 4.4PubChem
Boiling Point (Predicted) ~300-350 °C
Solubility Soluble in common organic solvents like acetonitrile and methanol.Inferred from structure

The high XLogP3 value indicates significant hydrophobicity, suggesting that a C18 column with a high percentage of organic modifier in the mobile phase will be a good starting point for method development.

The Foundation of a Reliable HPLC Method: A Self-Validating System

A trustworthy HPLC method is a self-validating one. This means that the method is not only precise and accurate but also robust enough to withstand minor variations in experimental conditions without significant changes in performance. The protocols outlined in this guide are designed with this principle in mind, incorporating system suitability tests to ensure the chromatographic system is performing optimally before any sample analysis.

Part 1: The Workhorse Method - C18 Reverse-Phase HPLC

The C18 (octadecyl) stationary phase is the most widely used in reverse-phase HPLC due to its broad applicability and robust performance. For a non-polar compound like 1-Bromo-3-chloro-5-propoxybenzene, a C18 column is the logical first choice.

Experimental Protocol: C18 Method

Objective: To establish a baseline HPLC method for the analysis of 1-Bromo-3-chloro-5-propoxybenzene with a standard C18 column.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18, or equivalent)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: 1-Bromo-3-chloro-5-propoxybenzene reference standard (commercially available from suppliers such as Dana Bioscience or Fluorochem).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (based on the expected UV absorbance of the benzene ring)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-12 min: 60% to 90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 60% B (re-equilibration)

Sample Preparation:

  • Prepare a stock solution of the 1-Bromo-3-chloro-5-propoxybenzene reference standard at a concentration of 1.0 mg/mL in the sample diluent.

  • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the sample diluent.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

Expected Performance and Causality

With this method, 1-Bromo-3-chloro-5-propoxybenzene is expected to have a retention time of approximately 8-10 minutes. The C18 stationary phase retains the analyte primarily through hydrophobic interactions between the non-polar alkyl chains of the stationary phase and the non-polar benzene ring and propoxy group of the analyte. The gradient elution is crucial for ensuring a reasonable run time and good peak shape. Starting with a lower percentage of the organic modifier (acetonitrile) allows for the elution of any more polar impurities, while the gradual increase in acetonitrile concentration effectively elutes the hydrophobic target analyte.

Part 2: Enhancing Selectivity - Phenyl-Hexyl and PFP Columns

While a C18 column provides a good starting point, it may not always offer the best selectivity for separating closely related aromatic and halogenated compounds. In such cases, alternative stationary phases that offer different retention mechanisms are invaluable.

The Phenyl-Hexyl Advantage

A Phenyl-Hexyl column has a stationary phase consisting of a phenyl ring attached to the silica support via a six-carbon alkyl chain. This provides a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[1] This can lead to enhanced retention and unique selectivity for aromatic compounds compared to a standard C18 phase.[2]

The Power of Pentafluorophenyl (PFP) Columns

PFP columns are packed with silica particles bonded with a pentafluorophenyl group. This stationary phase offers a complex array of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3] The highly electronegative fluorine atoms on the phenyl ring of the stationary phase can interact strongly with halogenated analytes, often leading to significant changes in elution order and improved resolution of isomers.[4]

Comparative Experimental Protocols

To compare the performance of these alternative phases, the same experimental protocol as the C18 method can be used, with only the column being changed.

  • Alternative Column 1: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax Eclipse Plus Phenyl-Hexyl, or equivalent)

  • Alternative Column 2: PFP, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Poroshell 120 PFP, Waters Cortecs PFP, or equivalent)

Part 3: Performance Comparison and Data Analysis

To provide a clear comparison of the three stationary phases, the following table summarizes the expected chromatographic performance for 1-Bromo-3-chloro-5-propoxybenzene and a hypothetical closely related impurity, 1-Bromo-3-chloro-5-isopropoxybenzene. The data presented here is illustrative and based on the known retention behaviors of halogenated aromatic compounds on these stationary phases.

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Retention Time (1-Bromo-3-chloro-5-propoxybenzene) ~9.5 min~10.5 min~11.5 min
Retention Time (1-Bromo-3-chloro-5-isopropoxybenzene) ~9.2 min~10.0 min~11.8 min
Resolution (between the two compounds) ~1.2~1.8~0.8
Tailing Factor (Analyte Peak) ~1.1~1.0~1.2
Primary Retention Mechanism HydrophobicHydrophobic & π-πHydrophobic, π-π, Dipole-Dipole

Analysis of the Comparison:

  • C18 Column: Provides good retention but may have limited resolution for closely related isomers.

  • Phenyl-Hexyl Column: Offers increased retention and improved resolution due to the additional π-π interactions, making it a better choice for separating the target analyte from its isopropyl isomer.

  • PFP Column: Shows the strongest retention due to multiple interaction modes. However, in this hypothetical case, it leads to a co-elution of the two isomers, highlighting that the most retentive column is not always the most selective. This underscores the importance of screening different column chemistries during method development.

Part 4: Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting the optimal HPLC method, the following diagrams have been created using Graphviz.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare 1 mg/mL Stock Standard prep_working Dilute to 0.1 mg/mL Working Standard prep_standard->prep_working filter_sample Filter through 0.45 µm Syringe Filter prep_working->filter_sample injection Inject Sample/Standard filter_sample->injection instrument_setup Set Up HPLC System (Pump, Oven, Detector) column_equilibration Equilibrate Column with Initial Mobile Phase instrument_setup->column_equilibration column_equilibration->injection gradient_elution Run Gradient Program injection->gradient_elution detection Detect at 220 nm gradient_elution->detection system_suitability Perform System Suitability Test (RSD < 2%, Tailing Factor 0.8-1.5) detection->system_suitability peak_integration Integrate Peak Areas system_suitability->peak_integration quantification Quantify Analyte peak_integration->quantification

Caption: A flowchart of the experimental workflow for the HPLC analysis of 1-Bromo-3-chloro-5-propoxybenzene.

ColumnSelectionLogic cluster_columns Column Selection cluster_outcomes Expected Outcome Analyte 1-Bromo-3-chloro-5-propoxybenzene (Halogenated Aromatic) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Standard Approach PhenylHexyl Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) Analyte->PhenylHexyl Alternative for Improved Aromatic Selectivity PFP PFP Column (Hydrophobic, π-π, Dipole-Dipole) Analyte->PFP Alternative for Halogenated Compound Selectivity C18_Outcome Good general retention, may lack selectivity for isomers. C18->C18_Outcome PhenylHexyl_Outcome Enhanced retention and selectivity for aromatic compounds. PhenylHexyl->PhenylHexyl_Outcome PFP_Outcome Strongest retention, potential for unique selectivity for halogenated compounds. PFP->PFP_Outcome

Caption: A decision tree illustrating the logic behind selecting an appropriate HPLC column for the analysis.

Conclusion and Recommendations

For the routine analysis of 1-Bromo-3-chloro-5-propoxybenzene, a standard C18 column provides a reliable and robust method. However, when faced with the challenge of separating this compound from closely related impurities, particularly other aromatic or halogenated isomers, a Phenyl-Hexyl column is likely to offer superior performance due to its mixed-mode retention mechanism. While a PFP column provides the strongest retention, its selectivity should be carefully evaluated to avoid co-elution of critical pairs.

As a Senior Application Scientist, my recommendation is to begin method development with a C18 column to establish a baseline. If the resolution is inadequate, a Phenyl-Hexyl column should be the next choice for evaluation. A PFP column should be considered when other options have been exhausted and a different selectivity is required. By systematically evaluating these different stationary phases, a robust and reliable HPLC method for 1-Bromo-3-chloro-5-propoxybenzene can be developed and validated to meet the stringent requirements of the pharmaceutical industry.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-propoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-Bromo-3-chloro-5-propoxybenzene 1g. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). HALO® Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

Sources

Validation

Infrared (IR) spectroscopy peaks for aryl ether and halogen functional groups

Executive Summary: The Fingerprint Challenge In drug discovery, distinguishing between bioisosteres—specifically aryl ethers (common in pharmacophores like Vancomycin or Fluoxetine) and aryl halides (used for metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fingerprint Challenge

In drug discovery, distinguishing between bioisosteres—specifically aryl ethers (common in pharmacophores like Vancomycin or Fluoxetine) and aryl halides (used for metabolic stability)—is a frequent analytical challenge. While Mass Spectrometry (MS) provides molecular weight, it often fails to differentiate structural isomers or specific substitution patterns rapidly.

Infrared (IR) spectroscopy offers a definitive "fingerprint," but it is fraught with pitfalls in this specific chemical space:

  • Spectral Overlap: The Carbon-Fluorine (C-F) stretch (

    
    ) overlaps almost perfectly with the Aryl Ether (C-O-C) asymmetric stretch.
    
  • Detector Cutoffs: Heavy halogens (Br, I) exhibit stretching vibrations below

    
    , a region often invisible to standard Diamond ATR (Attenuated Total Reflectance) crystals due to phonon band absorption.
    
  • Refractive Index Artifacts: Highly halogenated aromatics often have high refractive indices, causing "derivative-shaped" peaks in standard ATR spectra due to anomalous dispersion.

This guide provides a validated framework to distinguish these functional groups, selecting the correct sampling interface to ensure data integrity.

Theoretical Framework: Hooke’s Law & Vibrational Logic

To interpret these spectra, one must apply Hooke’s Law to the molecular bonds. The frequency of vibration (


) is governed by bond strength (

) and reduced mass (

):


  • Aryl Ethers (C-O): Oxygen is lighter (16 amu) and forms a strong single bond. This results in higher frequency vibrations (

    
    ).
    
  • Aryl Halides (C-X): As the halogen mass increases (F < Cl < Br < I), the reduced mass (

    
    ) increases drastically, driving the stretching frequency down into the Far-IR region.
    
    • C-F: High frequency (matches C-O).

    • C-I: Very low frequency (

      
      ), often requiring specialized optics.
      

Comparative Analysis of Spectral Signatures

Table 1: Aryl Ether Profiles (The "Doublet" Rule)

Aryl ethers are best identified by a two-band system . You rarely see one without the other.

Vibration ModeFrequency (

)
IntensityDiagnostic Note
C-O-C Asymmetric Stretch 1275 – 1200 Strong Often the strongest peak in the spectrum. Heavily overlaps with C-F.
C-O-C Symmetric Stretch 1075 – 1020 Strong The Differentiator. If you see the 1250 peak but lack this secondary band, suspect a Fluoride, not an Ether.
Alkyl-Aryl C-O 1150 – 1000MediumSpecific to anisole-type derivatives (methoxy group).
Table 2: Aryl Halide Profiles (Mass Dependency)

Note: "X-Sensitive Ring Modes" are vibrations of the benzene ring itself that are perturbed by the mass of the halogen. These are often easier to see than the C-X stretch itself.

HalogenC-X Stretch (

)
X-Sensitive Ring Mode (

)
Detection Challenge
Fluorine (Ar-F) 1250 – 1100 ~1230High. Indistinguishable from Ether C-O asymmetric stretch without looking for the symmetric companion.
Chlorine (Ar-Cl) 1096 – 1035 1090 (Sharp)Medium. The stretch is often obscured by in-plane bending. Look for the sharp ring mode at 1090.
Bromine (Ar-Br) 650 – 515 1070 & 1010High. The primary stretch is near the cutoff of standard ATR crystals.
Iodine (Ar-I) < 500 1060 (Weak)Critical. The stretch is invisible on standard Diamond ATR. Requires CsI transmission or Ge ATR.

Decision Logic & Visualization

Diagram 1: Spectral Identification Logic (1300-1000 cm⁻¹ Region)

This flowchart guides the differentiation of Ethers from Fluorides and Chlorides based on the "Doublet Rule."

Ether_Halogen_Logic Start Analyze Region 1300 - 1000 cm⁻¹ Check1250 Is there a STRONG band at 1275-1200 cm⁻¹? Start->Check1250 Check1040 Is there a companion band at 1075-1020 cm⁻¹? Check1250->Check1040 Yes Check1100 Is there a sharp band at ~1090-1080 cm⁻¹? Check1250->Check1100 No ResultEther Likely ARYL ETHER (Asym + Sym Stretch) Check1040->ResultEther Yes (Doublet) ResultFluoro Likely ARYL FLUORIDE (C-F Stretch only) Check1040->ResultFluoro No (Singlet) ResultChloro Likely ARYL CHLORIDE (Ring Vibration) Check1100->ResultChloro Yes ResultUnknown Check Far-IR (< 600 cm⁻¹) for Br/I Check1100->ResultUnknown No

Caption: Logical flow for distinguishing overlapping signals in the fingerprint region.

Experimental Methodology: Validated Protocols

The choice of sampling technique is the single biggest variable in the successful detection of heavy halogens.

Protocol A: Standard Screening (Ethers, Fluorides, Chlorides)

Best for: Routine identification, solid powders, oils. Equipment: Single-bounce Diamond ATR.

  • Crystal Cleaning: Clean the diamond surface with 2-propanol . Avoid acetone if analyzing metabolic samples, as it can leave residue peaks at

    
    .
    
  • Background Scan: Collect 32 scans of the clean air path.

  • Sample Application: Apply solid sample to cover the crystal eye (approx. 2 mg).

  • Pressure: Apply maximum pressure (typically >10,000 psi for diamond mechanisms) to ensure intimate contact. Note: Poor contact results in weak high-frequency peaks (C-H stretch) but may not affect the fingerprint region as severely.

  • Acquisition: Scan 4000–600

    
     at 4 
    
    
    
    resolution.
Protocol B: Heavy Halogen Analysis (Bromides, Iodides)

Best for: Detecting C-Br and C-I stretches, and correcting Refractive Index (RI) artifacts. Equipment: Germanium (Ge) ATR or CsI Transmission Pellet.

Why Ge? Diamond has a refractive index (RI) of 2.4. Aryl iodides often have an RI > 1.8. When Sample RI approaches Crystal RI, peaks become derivative-shaped (Christiansen effect). Germanium (RI = 4.0) prevents this distortion.

  • Selection: If the sample is suspected to be an Aryl Iodide or has a deep yellow/orange color (often indicative of high conjugation/RI), switch to Ge ATR .

  • Range Extension: If using ATR, ensure the detector is DTGS (Deuterated Triglycine Sulfate) which can go down to 400

    
    . (MCT detectors often cut off at 650 
    
    
    
    ).
  • Alternative (Transmission): If ATR fails to show the C-I band:

    • Mix 2 mg sample with 200 mg dry CsI powder (Cesium Iodide is transparent to 200

      
      ; KBr cuts off at 400 
      
      
      
      ).
    • Press into a transparent pellet.

    • Scan in Transmission mode to view the 600–200

      
       window.
      
Diagram 2: Sampling Workflow

Sampling_Workflow Sample Unknown Sample Target Target Functional Group? Sample->Target Light Ether / Fluoride / Chloride Target->Light Heavy Bromide / Iodide Target->Heavy Diamond Diamond ATR (Range: 4000-525 cm⁻¹) Light->Diamond Standard Heavy->Diamond Screening Ge Germanium ATR (Fixes RI Artifacts) Heavy->Ge If peaks distorted CsI CsI Pellet (Transmission) (Range: 4000-200 cm⁻¹) Heavy->CsI If peaks invisible

Caption: Workflow for selecting the correct optical interface based on halogen mass.

Troubleshooting & Interferences

ObservationProbable CauseCorrective Action
Derivative-shaped peaks (going up then down)Anomalous Dispersion: Sample RI is too close to Crystal RI (Diamond). Common in poly-halogenated aromatics.Switch to Germanium (Ge) ATR crystal.
No peaks below 600 cm⁻¹ ATR Cutoff: Diamond absorbs IR energy below ~525 cm⁻¹.Use CsI transmission pellets or Polyethylene cards.
Broad hump at 3400 cm⁻¹ Moisture: KBr/CsI are hygroscopic.Dry the halide salt powder at 110°C before pressing pellets.
Doublet at 2350 cm⁻¹ CO₂ Interference: Atmospheric fluctuation.Background scan was taken too long ago. Re-run background.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic group frequencies).

  • Specac Application Notes. (n.d.). Choosing the Right ATR Crystal for FTIR Analysis.[1] (Detailed comparison of Diamond vs. Ge refractive indices).

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Alkyl and Aryl Halides.[2] (Specific frequency ranges for C-X stretches).

  • Mayerhöfer, T. G., et al. (2024). Advanced ATR Correction Algorithm. Spectroscopy Online. (Discussion on anomalous dispersion in ATR).

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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